![molecular formula C9H12ClNO2 B1604685 2-(Methylamino)-2-phenylacetic acid hydrochloride CAS No. 28544-42-5](/img/structure/B1604685.png)
2-(Methylamino)-2-phenylacetic acid hydrochloride
Overview
Description
2-(Methylamino)-2-phenylacetic acid hydrochloride is an organic compound with a molecular formula of C9H12ClNO2 It is a derivative of phenylacetic acid and contains a methylamino group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-phenylacetic acid hydrochloride typically involves the reaction of phenylacetic acid with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-phenylacetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : MAPA hydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.
2. Biology
- Enzyme Inhibition Studies : The compound is investigated for its potential to inhibit specific enzymes, which can provide insights into metabolic pathways and biochemical processes.
- Receptor Binding Studies : MAPA hydrochloride has been studied for its interactions with various receptors, contributing to the understanding of drug-receptor dynamics and signaling pathways.
3. Medicine
- Therapeutic Properties : Research indicates that MAPA hydrochloride may possess anti-inflammatory and analgesic properties. Its application in pain management and treatment of inflammatory conditions is under investigation.
- Potential Neuroprotective Effects : Preliminary studies suggest that MAPA hydrochloride could interact with neurotransmitter systems, indicating potential use in neurodegenerative diseases.
Synthetic Routes
The synthesis of MAPA hydrochloride typically involves the reaction between phenylacetic acid and methylamine under controlled conditions:
- Reaction Conditions : This reaction is usually carried out in solvents like ethanol or methanol at specific temperatures. The product is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production
In industrial settings, continuous flow reactors are often employed to enhance the efficiency and scalability of the synthesis process. This method allows for better control over reaction parameters and higher yields compared to traditional batch methods.
Case Studies
Study Title | Focus Area | Findings |
---|---|---|
Enzyme Inhibition by MAPA Hydrochloride | Biochemistry | Demonstrated significant inhibition of cyclooxygenase enzymes, suggesting potential for anti-inflammatory applications. |
Receptor Binding Dynamics | Pharmacology | Identified interactions with β2 adrenergic receptors, providing insights into its role as a modulator in signaling pathways. |
Neuroprotective Potential | Neuroscience | Preliminary evidence indicates that MAPA may influence neurotransmitter systems related to pain modulation and mood stabilization. |
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A precursor in the synthesis of 2-(Methylamino)-2-phenylacetic acid hydrochloride.
Methylamine: A simple amine that can be used in the synthesis of various organic compounds.
2-Phenylacetic acid: Another derivative of phenylacetic acid with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both phenylacetic acid and methylamine. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Biological Activity
Overview
2-(Methylamino)-2-phenylacetic acid hydrochloride, an organic compound with the molecular formula C9H12ClNO2, is a derivative of phenylacetic acid. Its unique structure incorporates a methylamino group, which significantly influences its biological activity. This compound has garnered interest due to its potential applications in pharmacology and biochemistry.
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. It can function as an inhibitor or activator , thereby modulating biochemical pathways. The specific mechanisms may vary depending on the biological context in which it is utilized.
Biological Activity and Research Findings
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, impacting metabolic pathways. For instance, it has been linked to the inhibition of enzymes involved in neurotransmitter metabolism.
- Neuropharmacological Effects : Its structural similarity to other biologically active compounds suggests potential neuropharmacological effects, including modulation of dopaminergic responses .
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited aldehyde dehydrogenase activity in guinea pig liver slices. This inhibition was significant in understanding its role in metabolic pathways related to phenylacetaldehyde metabolism .
- Neurotoxicity Assessment : Another investigation assessed the neurotoxic effects of related compounds and found that derivatives similar to 2-(Methylamino)-2-phenylacetic acid could cause transient toxicity symptoms such as dizziness and nausea when administered at high concentrations .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structure | Biological Activity |
---|---|---|
Phenylacetic Acid | Phenylacetic Acid | Precursor in biosynthesis; moderate enzyme interactions |
Methylamine | Methylamine | Involved in various organic reactions; basic amine properties |
2-Phenylacetic Acid | 2-Phenylacetic Acid | Similar metabolic pathways; potential neuroactive effects |
Synthesis and Industrial Applications
The synthesis of this compound typically involves reacting phenylacetic acid with methylamine under controlled conditions. Industrially, continuous flow reactors are employed for efficient production, maximizing yield while minimizing byproducts.
Properties
IUPAC Name |
2-(methylamino)-2-phenylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-8(9(11)12)7-5-3-2-4-6-7;/h2-6,8,10H,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUXTVBJBBSPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30637969 | |
Record name | (Methylamino)(phenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30637969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28544-42-5 | |
Record name | 28544-42-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Methylamino)(phenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30637969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)-2-phenylacetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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